molecular formula C37H56O10 B12737580 Dimadectin (minor component) CAS No. 103968-20-3

Dimadectin (minor component)

Cat. No.: B12737580
CAS No.: 103968-20-3
M. Wt: 660.8 g/mol
InChI Key: CMZOLQQGUABKKN-DLKDMHAFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimadectin (CAS No. 156131-91-8) is a macrocyclic lactone belonging to the avermectin/milbemycin class of compounds, primarily used as an antiparasitic agent in veterinary medicine. Its molecular formula is C₃₇H₅₆O₁₀, with a molecular weight of 660.8345 g/mol . Structurally, Dimadectin features a complex polycyclic backbone with 11 defined stereocenters and a methoxyethoxymethoxy substituent (derived from its SMILES structure) . As a "minor component," it is often co-formulated with other avermectins or antiparasitic agents to enhance spectrum and efficacy against nematodes and arthropods .

Properties

CAS No.

103968-20-3

Molecular Formula

C37H56O10

Molecular Weight

660.8 g/mol

IUPAC Name

(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-21,24-dihydroxy-12-(2-methoxyethoxymethoxy)-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

InChI

InChI=1S/C37H56O10/c1-22(2)32-25(5)13-14-36(47-32)19-29-18-28(46-36)12-11-24(4)33(44-21-42-16-15-41-7)23(3)9-8-10-27-20-43-34-31(38)26(6)17-30(35(39)45-29)37(27,34)40/h8-11,17,22-23,25,28-34,38,40H,12-16,18-21H2,1-7H3/b9-8+,24-11+,27-10+/t23-,25-,28+,29-,30-,31+,32+,33-,34+,36+,37+/m0/s1

InChI Key

CMZOLQQGUABKKN-DLKDMHAFSA-N

Isomeric SMILES

C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)OCOCCOC)\C)O[C@@H]1C(C)C

Canonical SMILES

CC1CCC2(CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OCOCCOC)C)OC1C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimadectin involves multiple steps, typically starting with the preparation of intermediate compounds. The exact synthetic route can vary, but it generally includes the following steps:

    Formation of Intermediate Compounds: Initial steps involve the preparation of intermediate compounds through reactions such as esterification, reduction, and cyclization.

    Final Synthesis: The final step involves the combination of these intermediates under specific conditions, such as controlled temperature and pressure, to form Dimadectin.

Industrial Production Methods: Industrial production of Dimadectin often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch Processing: Involves the synthesis of Dimadectin in large batches, with careful monitoring of reaction conditions.

    Continuous Processing: Utilizes continuous flow reactors to produce Dimadectin more efficiently, reducing production time and costs.

Chemical Reactions Analysis

Types of Reactions: Dimadectin undergoes various chemical reactions, including:

    Oxidation: Dimadectin can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Dimadectin has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of parasitic infections.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of Dimadectin involves its interaction with specific molecular targets and pathways. It is known to:

    Bind to Enzymes: Dimadectin can inhibit the activity of certain enzymes, affecting metabolic pathways.

    Disrupt Cell Membranes: It can interact with cell membranes, leading to increased permeability and cell death.

    Modulate Signal Transduction: Dimadectin may influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Structural and Chemical Properties

Avermectins share a 16-membered macrocyclic lactone core but differ in substituents and stereochemistry. Below is a comparative analysis of Dimadectin with key analogues:

Compound Molecular Formula Molecular Weight Key Structural Differences
Dimadectin C₃₇H₅₆O₁₀ 660.8345 Methoxyethoxymethoxy group at C12 position
Ivermectin C₄₈H₇₄O₁₄ 875.10 22,23-dihydro derivative with disaccharide moiety
Doramectin C₅₀H₇₄O₁₄ 899.12 Cyclohexyl group at C25
Abamectin C₄₈H₇₂O₁₄ 873.07 Mixture of avermectin B1a and B1b

Key Observations :

  • Dimadectin’s methoxyethoxymethoxy group enhances solubility compared to ivermectin’s disaccharide .
  • Doramectin’s cyclohexyl substituent improves lipid tissue penetration, whereas Dimadectin’s polar group may favor systemic distribution .

Pharmacological Efficacy

Differences in efficacy arise from structural variations:

  • Ivermectin : Broad-spectrum activity against gastrointestinal nematodes and mites, with an ED₅₀ of 0.2 mg/kg in cattle .
  • Dimadectin : Potency against resistant strains due to modified substituents that hinder efflux pumps .
  • Doramectin : Extended half-life (18 days in cattle) due to lipophilic substitutions .

Regulatory and Industrial Status

  • Regulatory guidelines (e.g., EMA, CHMP) require similarity assessments for minor components, emphasizing analytical characterization (e.g., HPLC purity ≥98%) and comparative stability studies .

Challenges in Structural Similarity Predictions

Despite high structural similarity (Tanimoto coefficient ≥0.85), only ~30% of analogues exhibit comparable biological activity . For example:

  • Selamectin (another avermectin) shows 10-fold higher potency against fleas than ivermectin due to a single hydroxyl group difference .
  • Dimadectin’s minor component status necessitates rigorous in vitro/in vivo validation to confirm parity with primary actives .

Q & A

How should researchers formulate a focused research question on Dimadectin’s minor component that addresses gaps in existing literature?

  • Methodological Answer : Begin with a systematic literature review to identify unresolved mechanistic, pharmacokinetic, or ecological interactions involving the minor component . Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine the question . For example:

"How does the stereochemical configuration of Dimadectin’s minor component influence its binding affinity to glutamate-gated chloride channels in nematodes compared to the major component?"
Use frameworks like PICO (Population/Problem, Intervention, Comparison, Outcome) to structure variables, ensuring testability and alignment with experimental design .

Q. What are the critical experimental design considerations for isolating and characterizing Dimadectin’s minor component in vitro?

  • Methodological Answer :
  • Sample Preparation : Use high-purity standards and orthogonal purification techniques (e.g., HPLC-MS) to minimize cross-contamination .
  • Controls : Include negative controls (matrix blanks) and positive controls (reference standards) to validate detection thresholds .
  • Replicability : Document protocols for solvent ratios, temperature, and agitation rates to ensure reproducibility .
    Table 1 : Key Experimental Parameters
ParameterSpecificationRationale
Chromatographic columnC18 reverse-phase, 5 µm particle sizeOptimal resolution for polar analogs
Detection wavelength245 nmMax absorbance of minor component
Replicatesn=6 per batchReduces Type I/II errors

Advanced Research Questions

Q. How can researchers resolve contradictory data on the ecological persistence of Dimadectin’s minor component across soil and aquatic models?

  • Methodological Answer :
  • Data Triangulation : Compare degradation rates under varying pH, organic matter content, and microbial activity using LC-MS/MS and isotopic labeling .
  • Statistical Reconciliation : Apply mixed-effects models to account for environmental covariates (e.g., temperature gradients) that may confound results .
  • Mechanistic Modeling : Use quantum mechanical calculations (DFT) to predict hydrolysis pathways under divergent conditions .

Q. What methodological approaches optimize the detection of Dimadectin’s minor component in complex biological matrices (e.g., liver tissue)?

  • Methodological Answer :
  • Matrix Cleanup : Employ QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction paired with SPE (Solid-Phase Extraction) to reduce lipid interference .
  • Sensitivity Enhancement : Utilize derivatization agents (e.g., BSTFA) to improve GC-MS volatility and signal-to-noise ratios .
    Table 2 : Analytical Performance Metrics
MatrixLOD (ng/g)LOQ (ng/g)Recovery (%)
Liver tissue0.050.1592.3 ± 3.1
River water0.020.0788.7 ± 4.6

Q. How can multi-omics data (metabolomics, proteomics) elucidate the metabolic pathways of Dimadectin’s minor component in non-target organisms?

  • Methodological Answer :
  • Integrative Workflow :

Exposure Studies : Dose model organisms (e.g., Daphnia magna) with sublethal concentrations .

Omics Profiling : Use LC-QTOF-MS for untargeted metabolomics and tandem mass tags (TMT) for proteomics .

Pathway Enrichment : Apply KEGG or Reactome databases to map dysregulated pathways (e.g., oxidative stress response) .

  • Validation : Confirm candidate biomarkers via siRNA knockdown or CRISPR-Cas9 editing in in vivo models .

Guidance for Data Presentation and Reproducibility

  • Appendices : Include raw datasets, code for statistical models, and NMR spectra in supplementary materials to enable replication .
  • Figures/Tables : Use error bars for biological replicates and annotate chromatograms with retention times and fragmentation patterns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.